

Technical Guide: Physicochemical Properties of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Methoxy-2,5-dimethylbenzenesulfonyl chloride
Cat. No.:	B1330946

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical properties of **4-Methoxy-2,5-dimethylbenzenesulfonyl chloride**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes generalized experimental protocols for determining key physical properties of solid organic compounds, which are applicable to the title compound.

Core Properties of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride

4-Methoxy-2,5-dimethylbenzenesulfonyl chloride is a solid organic compound. Its chemical structure consists of a benzene ring substituted with a methoxy group, two methyl groups, and a sulfonyl chloride group.[\[1\]](#)

Table 1: Summary of Physicochemical Data for **4-Methoxy-2,5-dimethylbenzenesulfonyl chloride**

Property	Value	Source
Molecular Formula	<chem>C9H11ClO3S</chem>	[2]
Molecular Weight	234.7 g/mol	[3]
CAS Number	91179-12-3	[2]
Physical Form	Solid	
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	

Experimental Protocols for Determination of Physical Properties

Given the absence of specific reported data, researchers may need to determine the physical properties of **4-Methoxy-2,5-dimethylbenzenesulfonyl chloride** experimentally. The following are standard methodologies for these determinations.

1. Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

- Apparatus: Digital melting point apparatus or a Thiele tube with a calibrated thermometer.
- Procedure:
 - A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

- The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.
- For a pure compound, the melting range is typically narrow (0.5-2 °C).

2. Boiling Point Determination at Reduced Pressure

As sulfonyl chlorides can be thermally sensitive, distillation under reduced pressure is often necessary to determine the boiling point without decomposition.

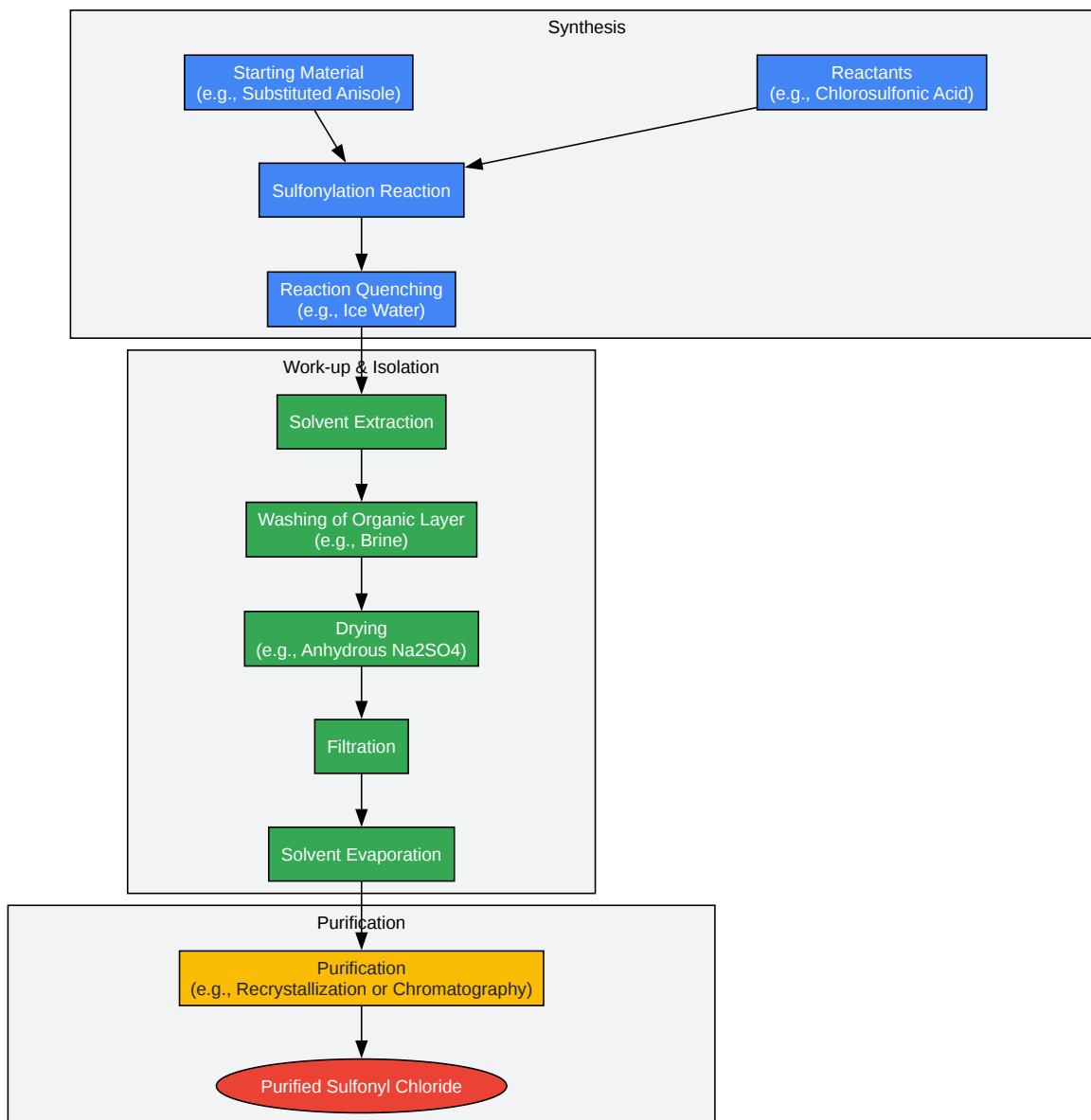
- Apparatus: A vacuum distillation setup, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, a vacuum pump, and a manometer.
- Procedure:
 - The compound is placed in the round-bottom flask with a few boiling chips or a magnetic stirrer.
 - The apparatus is assembled and the system is evacuated to the desired pressure, which is monitored with a manometer.
 - The flask is heated gently.
 - The boiling point is recorded as the temperature at which the liquid is actively boiling and the vapor and liquid are in equilibrium, as indicated by a stable temperature reading on the thermometer. The corresponding pressure must also be recorded.

3. Density Determination of a Solid

- Apparatus: A pycnometer or a gas pycnometer for more accurate measurements.
- Procedure (using a pycnometer):
 - The weight of the empty, dry pycnometer is recorded.
 - A sample of the solid is added to the pycnometer, and the combined weight is recorded.

- A liquid of known density in which the solid is insoluble is added to the pycnometer, and any air bubbles are removed. The pycnometer is filled to the calibration mark.
- The total weight of the pycnometer, solid, and liquid is recorded.
- The weight of the pycnometer filled with only the liquid is also recorded.
- The density of the solid can then be calculated using the weights and the known density of the liquid.

4. Solubility Assessment


A qualitative or quantitative assessment of solubility in various solvents is crucial for applications in synthesis and drug development.

- Apparatus: Test tubes, a vortex mixer, a temperature-controlled water bath.
- Qualitative Procedure:
 - A small, pre-weighed amount of the compound (e.g., 10 mg) is placed in a test tube.
 - A small volume of the solvent (e.g., 1 mL) is added.
 - The mixture is agitated using a vortex mixer and observed for dissolution.
 - If the compound dissolves, it is considered soluble. If not, the mixture can be gently heated to assess temperature effects on solubility.
 - This is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
- Quantitative Procedure (e.g., High-Performance Liquid Chromatography - HPLC):
 - Saturated solutions of the compound are prepared in the solvent of interest at a constant temperature.
 - The solutions are allowed to equilibrate and then filtered to remove any undissolved solid.

- The concentration of the dissolved compound in the filtrate is determined using a calibrated HPLC method.

Illustrative Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a sulfonyl chloride, which would be a relevant process for researchers working with **4-Methoxy-2,5-dimethylbenzenesulfonyl chloride**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of a sulfonyl chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 91179-12-3: 4-Methoxy-2,5-dimethylbenzenesulfonyl chlo... [cymitquimica.com]
- 2. 4-Methoxy-2,5-dimethyl-benzenesulfonyl chloride | CAS 91179-12-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330946#physical-properties-of-4-methoxy-2-5-dimethylbenzenesulfonyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com